A-3 hydrochloride

Description

Properties

IUPAC Name |

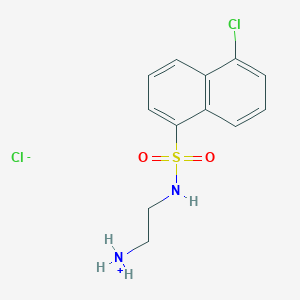

N-(2-aminoethyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2S.ClH/c13-11-5-1-4-10-9(11)3-2-6-12(10)18(16,17)15-8-7-14;/h1-6,15H,7-8,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAGIWCLJAQLAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017465 | |

| Record name | N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78957-85-4 | |

| Record name | N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of A-3 Hydrochloride: An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of the mechanism of action of A-3 hydrochloride, a potent and selective histamine H3 receptor antagonist/inverse agonist, is crucial for its potential therapeutic applications. This technical guide delineates the core pharmacology of A-3 hydrochloride, with a focus on its molecular interactions, signaling pathways, and functional outcomes.

While the precise compound "A-3 hydrochloride" is not extensively documented in publicly available literature, the context of related compounds, particularly A-349,821, provides a strong framework for understanding its likely mechanism of action. A-349,821 is a well-characterized, non-imidazole histamine H3 receptor antagonist/inverse agonist, and it is highly probable that "A-3 hydrochloride" refers to a closely related analogue or is a synonym for A-349,821. This guide will, therefore, focus on the established mechanism of A-349,821 as a representative of this class of compounds.

Molecular Target and Binding Profile

The primary molecular target of A-3 hydrochloride is the histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). A-349,821 exhibits high affinity for both rat and human H3 receptors, as demonstrated by its pKi values of 9.4 and 8.8, respectively[1]. Importantly, it shows high selectivity for the H3 receptor over other histamine receptor subtypes (H1, H2, and H4)[1].

As an antagonist, A-3 hydrochloride binds to the H3 receptor and blocks the action of the endogenous agonist, histamine. Furthermore, it displays inverse agonist properties, meaning it can inhibit the constitutive activity of the H3 receptor, which is the receptor's ability to signal in the absence of an agonist[1]. This dual action contributes to its potent pharmacological effects.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for A-349,821, providing a comparative overview of its potency and efficacy across different experimental models.

| Parameter | Species/System | Value | Reference |

| Binding Affinity (pKi) | Recombinant Rat H3 Receptors | 9.4 | [1] |

| Recombinant Human H3 Receptors | 8.8 | [1] | |

| Functional Antagonism (pKb) | cAMP Formation (Human) | 8.2 | [1] |

| cAMP Formation (Rat) | 8.1 | [1] | |

| [35S]-GTPγS Binding (Human) | 9.3 | [1] | |

| [35S]-GTPγS Binding (Rat) | 8.6 | [1] | |

| Calcium Levels (Human) | 8.3 | [1] | |

| [3H]-Histamine Release (Rat Brain Cortical Synaptosomes) | 9.2 | [1] | |

| Functional Antagonism (pA2) | Guinea-Pig Ileum | 9.5 | [1] |

| Inverse Agonism (pEC50) | Constitutive GTPγS Binding (Rat) | 9.1 | [1] |

| Constitutive GTPγS Binding (Human) | 8.6 | [1] |

Signaling Pathways

The histamine H3 receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist like histamine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A-3 hydrochloride, as an antagonist and inverse agonist, counteracts this process. By blocking the receptor, it prevents the histamine-induced decrease in cAMP. As an inverse agonist, it can also increase basal cAMP levels by reducing the constitutive activity of the receptor.

Furthermore, H3 receptors act as presynaptic autoreceptors on histaminergic neurons, inhibiting the synthesis and release of histamine. They also function as heteroreceptors on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin[2][3][4]. By antagonizing these receptors, A-3 hydrochloride disinhibits the release of these neurotransmitters, leading to increased levels in the synaptic cleft.

Caption: Signaling pathway of A-3 hydrochloride at the H3 receptor.

Experimental Protocols

The pharmacological profile of A-3 hydrochloride and related compounds has been established through various in vitro and in vivo experiments. Below are detailed methodologies for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

-

Objective: To determine the Ki value of A-3 hydrochloride for the H3 receptor.

-

Materials:

-

Cell membranes expressing recombinant human or rat H3 receptors.

-

Radioligand: [3H]-Nα-methylhistamine ([3H]-NAMH) or a specific antagonist radioligand like [3H]-A-349,821.

-

Non-specific binding control: A high concentration of an unlabeled H3 receptor ligand (e.g., 10 µM thioperamide).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare serial dilutions of A-3 hydrochloride.

-

In a microplate, incubate the cell membranes with the radioligand and varying concentrations of A-3 hydrochloride.

-

For non-specific binding, incubate membranes with the radioligand and the non-specific binding control.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (concentration of A-3 hydrochloride that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

[35S]-GTPγS Binding Assay

This functional assay measures the activation of G proteins by a receptor.

-

Objective: To determine the antagonist (pKb) and inverse agonist (pEC50) properties of A-3 hydrochloride at the H3 receptor.

-

Materials:

-

Cell membranes expressing H3 receptors.

-

[35S]-GTPγS.

-

GDP.

-

H3 receptor agonist (for antagonist mode).

-

Assay buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

-

-

Procedure:

-

Antagonist Mode:

-

Pre-incubate membranes with varying concentrations of A-3 hydrochloride.

-

Add a fixed concentration of an H3 receptor agonist.

-

-

Inverse Agonist Mode:

-

Incubate membranes with varying concentrations of A-3 hydrochloride in the absence of an agonist.

-

-

Initiate the binding reaction by adding [35S]-GTPγS and GDP.

-

Incubate for a specified time at 30°C.

-

Terminate the reaction by filtration and wash the filters.

-

Measure the bound [35S]-GTPγS using a scintillation counter.

-

Analyze the data to determine the pKb (for antagonism) or pEC50 (for inverse agonism).

-

Caption: Workflow for a radioligand binding assay.

Conclusion

References

- 1. Pharmacological and behavioral properties of A-349821, a selective and potent human histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

A-3 Hydrochloride (CAS: 78957-85-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-3 hydrochloride, with the CAS number 78957-85-4, is a potent, cell-permeable, and reversible kinase inhibitor.[1][2] It functions as an ATP-competitive non-selective antagonist of a variety of kinases, playing a significant role in cell signaling research.[1][2][3] This technical guide provides an in-depth overview of the chemical and pharmacological properties of A-3 hydrochloride, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Chemical and Physical Properties

A-3 hydrochloride, also known as N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride, possesses the following chemical and physical properties.[4][5][6]

| Property | Value | Reference |

| CAS Number | 78957-85-4 | [4][5] |

| Molecular Formula | C₁₂H₁₄Cl₂N₂O₂S | [3][4] |

| Molecular Weight | 321.22 g/mol | [1][3][4] |

| Appearance | White to off-white solid | [7] |

| Solubility | DMSO: 64 mg/mL (199.24 mM) Water: 64 mg/mL Ethanol: Insoluble | [1] |

| Storage and Stability | Store as a powder at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles. | [1][8] |

Pharmacological Properties and Mechanism of Action

A-3 hydrochloride is a non-selective inhibitor of several protein kinases.[1][2][3][8] It exerts its inhibitory effects by competing with ATP for the binding site on the kinase.[2][3] The inhibition constants (Ki) for various kinases are summarized in the table below.

| Target Kinase | Inhibition Constant (Ki) | Reference |

| Protein Kinase A (PKA) | 4.3 µM | [1][2][3][8] |

| Protein Kinase G (PKG) | 3.8 µM | [3][8] |

| Protein Kinase C (PKC) | 47 µM | [1][2][3][8] |

| Casein Kinase I (CK1) | 80 µM | [1][2][3][8] |

| Casein Kinase II (CK2) | 5.1 µM | [1][2][3][8] |

| Myosin Light Chain Kinase (MLCK) | 7.4 µM | [1][2][3][8] |

The inhibition of these kinases by A-3 hydrochloride can have profound effects on various cellular signaling pathways, including the cAMP and calcium signaling pathways.

Impact on cAMP Signaling Pathway

Protein Kinase A (PKA) is a key enzyme in the cAMP signaling pathway. The binding of cyclic AMP (cAMP) to the regulatory subunits of PKA leads to the release and activation of the catalytic subunits.[9] These active subunits then phosphorylate various downstream target proteins, regulating a multitude of cellular processes.[9] A-3 hydrochloride, by inhibiting PKA, can effectively block these downstream phosphorylation events.

Impact on Calcium/Calmodulin-Dependent Signaling

Myosin Light Chain Kinase (MLCK) is a calcium/calmodulin-dependent protein kinase that plays a crucial role in smooth muscle contraction and other cellular processes.[10] An increase in intracellular calcium levels leads to the formation of a Ca²⁺-calmodulin complex, which then activates MLCK.[10] Activated MLCK phosphorylates the regulatory light chain of myosin, leading to muscle contraction.[10] A-3 hydrochloride can inhibit MLCK, thereby preventing this phosphorylation and subsequent cellular responses.

References

- 1. rsc.org [rsc.org]

- 2. scribd.com [scribd.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. pharmtech.com [pharmtech.com]

- 5. researchgate.net [researchgate.net]

- 6. N-(2-Aminoethyl)-5-chloro-1-naphthalenesulfonamide, Hydrochloride [lgcstandards.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. N-(2-Aminoethyl)-5-chloro-1-naphthalenesulfonamide, Hydroc… [cymitquimica.com]

- 9. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to A-3 Hydrochloride: A Dual Inhibitor of PKA and PKG for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-3 hydrochloride is a potent, cell-permeable, and reversible inhibitor of cyclic adenosine monophosphate (cAMP)-dependent protein kinase (PKA) and cyclic guanosine monophosphate (cGMP)-dependent protein kinase (PKG). As an ATP-competitive inhibitor, it has become a valuable tool in dissecting the roles of these crucial serine/threonine kinases in a multitude of cellular signaling pathways. This technical guide provides a comprehensive overview of A-3 hydrochloride, including its mechanism of action, inhibitory profile, detailed experimental protocols for its use in various assays, and a summary of its applications in research and drug development.

Introduction

Protein kinase A (PKA) and protein kinase G (PKG) are key mediators of signal transduction cascades initiated by the second messengers cAMP and cGMP, respectively. These kinases regulate a vast array of physiological processes, including metabolism, gene expression, cell proliferation, and smooth muscle relaxation. Dysregulation of PKA and PKG signaling has been implicated in numerous diseases, making them attractive targets for therapeutic intervention.

A-3 hydrochloride, chemically known as N-(2-Aminoethyl)-5-chloro-1-naphthalenesulfonamide hydrochloride, is a synthetic, non-selective inhibitor of both PKA and PKG. Its ability to competitively block the ATP binding site of these kinases provides researchers with a powerful means to investigate their cellular functions. This guide aims to equip researchers and drug development professionals with the necessary technical information to effectively utilize A-3 hydrochloride in their studies.

Mechanism of Action

A-3 hydrochloride functions as an ATP-competitive inhibitor .[1] This means that it binds to the catalytic subunit of PKA and PKG at the same site as the co-substrate ATP. By occupying this pocket, A-3 hydrochloride prevents the binding of ATP, thereby inhibiting the transfer of a phosphate group from ATP to the target substrate protein. This inhibition is reversible, allowing for the restoration of kinase activity upon removal of the compound.

The structural basis for its interaction with the kinase active site involves the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues within the ATP-binding pocket. While a specific co-crystal structure of A-3 hydrochloride with PKA or PKG is not publicly available, molecular modeling and comparison with other kinase-inhibitor complexes suggest that the naphthalenesulfonamide moiety occupies the adenine-binding region of the ATP pocket.

Quantitative Data: Inhibitory Profile of A-3 Hydrochloride

The inhibitory potency of A-3 hydrochloride is typically quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. The following table summarizes the reported Ki values of A-3 hydrochloride for PKA, PKG, and a selection of other kinases, highlighting its non-selective nature.

| Kinase Target | Inhibition Constant (Ki) |

| Protein Kinase A (PKA) | 4.3 µM [1] |

| Protein Kinase G (PKG) | 3.8 µM |

| Myosin Light Chain Kinase (MLCK) | 7.4 µM[1] |

| Casein Kinase II (CK2) | 5.1 µM[1] |

| Protein Kinase C (PKC) | 47 µM[1] |

| Casein Kinase I (CK1) | 80 µM[1] |

Signaling Pathways

To fully appreciate the effects of A-3 hydrochloride, it is essential to understand the signaling pathways in which PKA and PKG operate.

PKA Signaling Pathway

The PKA signaling cascade is initiated by the binding of hormones or neurotransmitters to G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and the subsequent production of cAMP. cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the catalytic subunits. These active subunits can then phosphorylate a wide range of substrate proteins in the cytoplasm and nucleus, modulating their activity and leading to various cellular responses.

PKG Signaling Pathway

The PKG signaling pathway is primarily activated by nitric oxide (NO). NO, produced by nitric oxide synthase (NOS), diffuses into target cells and activates soluble guanylate cyclase (sGC). sGC then catalyzes the conversion of GTP to cGMP. cGMP subsequently binds to and activates PKG. Activated PKG phosphorylates various downstream targets, leading to physiological responses such as smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving A-3 hydrochloride. These protocols are intended as a starting point and may require optimization based on specific experimental conditions.

In Vitro Kinase Inhibition Assay (Radioactive)

This protocol describes a method to determine the inhibitory effect of A-3 hydrochloride on PKA or PKG activity using a radiolabeled ATP.

Materials:

-

Purified recombinant PKA or PKG catalytic subunit

-

A-3 hydrochloride stock solution (in DMSO)

-

Kinase-specific peptide substrate (e.g., Kemptide for PKA)

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

-

[γ-³²P]ATP

-

ATP solution

-

Phosphocellulose paper (e.g., P81)

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, the peptide substrate, and the purified kinase enzyme on ice.

-

Add varying concentrations of A-3 hydrochloride (or DMSO as a vehicle control) to the reaction mixture.

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose paper square.

-

Wash the phosphocellulose papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of A-3 hydrochloride and determine the IC₅₀ value.

Cell-Based CREB Phosphorylation Assay

This protocol outlines a method to assess the effect of A-3 hydrochloride on PKA activity in a cellular context by measuring the phosphorylation of the transcription factor CREB (cAMP response element-binding protein), a well-known PKA substrate.

Materials:

-

Cell line of interest cultured in appropriate media

-

Forskolin (an adenylyl cyclase activator) or other PKA-activating agent

-

A-3 hydrochloride stock solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against phospho-CREB (Ser133)

-

Primary antibody against total CREB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate for Western blotting

-

Protein assay reagent (e.g., BCA)

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.

-

Pre-treat the cells with various concentrations of A-3 hydrochloride (or DMSO as a vehicle control) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a PKA activator (e.g., forskolin) for a short period (e.g., 15-30 minutes) to induce CREB phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with the primary antibody against phospho-CREB.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total CREB to normalize for protein loading.

-

Quantify the band intensities to determine the relative levels of CREB phosphorylation.

In Vivo Vasodilation Study (Animal Model)

This protocol provides a general framework for investigating the effect of A-3 hydrochloride on vasodilation in an animal model, which is often mediated by the PKG pathway.

Materials:

-

Anesthetized animal model (e.g., rat, mouse)

-

A-3 hydrochloride solution for in vivo administration

-

Vasoconstrictor agent (e.g., phenylephrine)

-

Vasodilator agent (e.g., sodium nitroprusside, a NO donor)

-

Blood pressure monitoring system

-

Vascular catheterization equipment

Procedure:

-

Anesthetize the animal and surgically implant catheters for drug administration and blood pressure measurement.

-

Allow the animal to stabilize and record baseline blood pressure.

-

Infuse a vasoconstrictor to induce a sustained increase in blood pressure.

-

Administer A-3 hydrochloride intravenously and monitor the changes in blood pressure over time.

-

In a separate group of animals, administer a known vasodilator to serve as a positive control.

-

Analyze the data to determine the effect of A-3 hydrochloride on blood pressure and its potential to inhibit vasodilation.

Applications in Research and Drug Development

A-3 hydrochloride serves as a critical tool for:

-

Elucidating the roles of PKA and PKG: By inhibiting these kinases, researchers can investigate their involvement in specific cellular processes and signaling pathways.

-

Validating PKA and PKG as drug targets: The use of A-3 hydrochloride in disease models can help to validate whether targeting these kinases is a viable therapeutic strategy.

-

Screening for more selective inhibitors: A-3 hydrochloride can be used as a reference compound in high-throughput screening campaigns to identify novel and more selective inhibitors of PKA or PKG.

-

Studying downstream signaling events: Inhibition of PKA and PKG with A-3 hydrochloride allows for the investigation of the phosphorylation status and activity of their downstream substrates.

Conclusion

A-3 hydrochloride is a versatile and widely used pharmacological tool for the study of PKA and PKG signaling. Its ATP-competitive and reversible mechanism of action, coupled with its cell permeability, makes it suitable for a range of in vitro, cell-based, and in vivo applications. While its lack of selectivity necessitates careful experimental design and interpretation of results, A-3 hydrochloride remains an invaluable compound for researchers and drug developers seeking to understand and modulate the complex roles of PKA and PKG in health and disease. This technical guide provides a solid foundation of knowledge and practical protocols to facilitate the effective use of A-3 hydrochloride in scientific investigations.

References

A-3 Hydrochloride: An In-depth Technical Guide to its Role in Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-3 hydrochloride, with the chemical name N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride, is a potent, cell-permeable, and reversible inhibitor of a range of protein kinases. As an ATP-competitive inhibitor, it has become a valuable tool in cell signaling research to probe the functions of several key kinase families. This technical guide provides a comprehensive overview of A-3 hydrochloride's mechanism of action, its effects on various signaling pathways, and detailed experimental protocols for its use in a laboratory setting.

Core Mechanism of Action

A-3 hydrochloride functions as a non-selective antagonist of various serine/threonine kinases by competing with ATP for binding to the kinase's active site.[1] This direct inhibition of the catalytic process prevents the transfer of a phosphate group from ATP to the target substrate, thereby blocking downstream signaling events.[1] The inhibitory potency of A-3 hydrochloride varies across different kinases, as detailed in the quantitative data section.

Quantitative Data Presentation

The inhibitory activity of A-3 hydrochloride against its primary kinase targets has been characterized by determining its inhibition constant (Ki). The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and more potent inhibition.

| Target Kinase | Abbreviation | Ki Value (μM) |

| cGMP-dependent Protein Kinase | PKG | 3.8 |

| cAMP-dependent Protein Kinase | PKA | 4.3 |

| Casein Kinase II | CK2 | 5.1 |

| Myosin Light Chain Kinase | MLCK | 7.4 |

| Protein Kinase C | PKC | 47 |

| Casein Kinase I | CK1 | 80 |

Data compiled from multiple sources.[1]

Role in Key Cell Signaling Pathways

A-3 hydrochloride's broad-spectrum inhibitory activity allows for the investigation of multiple signaling cascades. Its primary targets are central to a variety of cellular processes.

PKA and PKG Signaling

Protein Kinase A (PKA) and Protein Kinase G (PKG) are key effectors of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), respectively. These kinases regulate a vast array of cellular functions, including metabolism, gene expression, and cell proliferation. A-3 hydrochloride can be utilized to dissect the roles of PKA and PKG in these processes. For instance, in vascular smooth muscle cells, both PKA and PKG signaling pathways are known to be involved in the regulation of proliferation and contraction.[2][3]

References

- 1. Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Membrane-bound protein kinase A inhibits smooth muscle cell proliferation in vitro and in vivo by amplifying cAMP-protein kinase A signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Salt-Inducible Kinase 3 Promotes Vascular Smooth Muscle Cell Proliferation and Arterial Restenosis by Regulating AKT and PKA-CREB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of A-3 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-3 hydrochloride, chemically known as N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride, is a potent, cell-permeable, and reversible kinase inhibitor.[1][2] First described in the scientific literature in a 1986 publication by Inagaki et al. in Molecular Pharmacology, this compound has been characterized as a non-selective, ATP-competitive inhibitor of several serine/threonine kinases.[3][4][5] Its discovery as a shorter alkyl chain derivative of W-7, a known calmodulin antagonist, marked an important step in the development of tools to probe the function of various protein kinases.[6] This technical guide provides an in-depth overview of the discovery, history, and key experimental data related to A-3 hydrochloride.

Discovery and History

The discovery of A-3 hydrochloride is rooted in the exploration of naphthalenesulfonamide derivatives as pharmacological agents. The foundational research, published in 1986, identified A-3 as a compound with significant inhibitory activity against a range of protein kinases.[3][4][5] This study established A-3 hydrochloride as a valuable research tool for dissecting cellular signaling pathways regulated by these enzymes. Its characterization as an ATP-competitive inhibitor provided insight into its mechanism of action, suggesting it binds to the ATP-binding pocket of the kinase, thereby preventing the transfer of a phosphate group to its substrate.

Postulated Synthesis Workflow

Caption: Postulated synthesis of A-3 hydrochloride.

Quantitative Data: Inhibitory Activity

A-3 hydrochloride exhibits inhibitory activity against a panel of serine/threonine kinases. The inhibitory constant (Ki) values from the seminal 1986 study by Inagaki et al. are summarized in the table below.[4][7] These values indicate the concentration of the inhibitor required to produce half-maximum inhibition.

| Kinase Target | Ki (µM) |

| Protein Kinase A (PKA) | 4.3 |

| cGMP-dependent Protein Kinase (PKG) | 3.8 |

| Casein Kinase I (CKI) | 80 |

| Casein Kinase II (CKII) | 5.1 |

| Myosin Light Chain Kinase (MLCK) | 7.4 |

| Protein Kinase C (PKC) | 47 |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize kinase inhibitors like A-3 hydrochloride. While the precise protocols from the original 1986 study are not fully detailed in available resources, these represent standard and widely accepted methods for such analyses.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol is based on the measurement of the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific protein or peptide substrate.

Materials:

-

Purified kinase (e.g., PKA, Casein Kinase II)

-

Specific peptide substrate for the kinase

-

A-3 hydrochloride (or other inhibitor) at various concentrations

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Acetone

-

Scintillation counter and vials

-

Trichloroacetic acid (TCA) for reaction termination (optional)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the specific peptide substrate, and the desired concentration of A-3 hydrochloride.

-

Enzyme Addition: Add the purified kinase to the reaction mixture.

-

Initiation: Start the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Termination and Spotting: Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.[8][9] Alternatively, the reaction can be stopped by adding TCA.

-

Washing: Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[8] Perform a final wash with acetone to dry the papers.

-

Quantification: Place the dried P81 paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the kinase activity at each inhibitor concentration and calculate the Ki value using appropriate enzyme kinetic models.

Experimental Workflow for Kinase Inhibition Assay

Caption: Workflow for a typical kinase inhibition assay.

Signaling Pathways

A-3 hydrochloride exerts its effects by inhibiting key kinases involved in various cellular signaling cascades. Below are simplified diagrams of the Protein Kinase A (PKA) and Casein Kinase II (CKII) pathways, indicating the point of inhibition by A-3 hydrochloride.

Protein Kinase A (PKA) Signaling Pathway

PKA is a central enzyme in the cyclic AMP (cAMP) signaling pathway, which is activated by a variety of hormones and neurotransmitters.

Caption: Inhibition of the PKA signaling pathway by A-3.

Casein Kinase II (CKII) Signaling Pathway

CKII is a constitutively active kinase involved in a wide array of cellular processes, including cell growth, proliferation, and apoptosis.

Caption: Inhibition of the CKII signaling pathway by A-3.

Conclusion

A-3 hydrochloride remains a significant tool in cellular biology and pharmacology. Its broad-spectrum inhibitory activity against several key kinases allows researchers to investigate the roles of these enzymes in a multitude of cellular processes. This technical guide has provided a comprehensive overview of its discovery, inhibitory properties, and the signaling pathways it modulates, serving as a valuable resource for professionals in the field of drug discovery and biomedical research. Further investigation into the original synthesis and detailed experimental conditions from the primary literature will undoubtedly provide even deeper insights into this important pharmacological agent.

References

- 1. N-(2-Aminoethyl)-5-chloro-1-naphthalenesulfonamide, Hydroc… [cymitquimica.com]

- 2. N-(2-Aminoethyl)-5-chloro-1-naphthalenesulfonamide, Hydrochloride [lgcstandards.com]

- 3. US10420778B2 - Calmodulin inhibitors for the treatment of ribosomal disorders and ribosomapathies - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 6. N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-chloronaphthalene-2-sulfonamide | C22H26ClN3O2S | CID 10296435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

A-3 Hydrochloride: A Technical Guide to the Inhibition of Casein Kinase I and II

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-3 hydrochloride is a cell-permeable and reversible small molecule inhibitor of several protein kinases. It functions as an ATP-competitive antagonist, making it a valuable tool for studying cellular signaling pathways regulated by these enzymes. This technical guide provides a comprehensive overview of A-3 hydrochloride's activity against Casein Kinase I (CK1) and Casein Kinase II (CK2), including its inhibitory profile, the signaling pathways involved, and detailed experimental protocols for its characterization.

Data Presentation: Inhibitory Profile of A-3 Hydrochloride

A-3 hydrochloride exhibits a non-selective inhibition profile against a range of kinases. The inhibitory constants (Ki) for A-3 hydrochloride against various kinases are summarized in the table below, highlighting its potency towards CK2 and its broader activity spectrum.

| Target Kinase | Inhibition Constant (Ki) |

| Casein Kinase I (CK1) | 80 µM[1][2] |

| Casein Kinase II (CK2) | 5.1 µM[1][2] |

| Protein Kinase A (PKA) | 4.3 µM[1][2] |

| Protein Kinase G (PKG) | 3.8 µM |

| Myosin Light Chain Kinase (MLCK) | 7.4 µM[1][2] |

| Protein Kinase C (PKC) | 47 µM[1][2] |

Signaling Pathways

Casein Kinases I and II are implicated in a multitude of cellular signaling pathways, regulating processes from cell proliferation to apoptosis. A-3 hydrochloride, by inhibiting these kinases, can modulate these critical pathways.

Casein Kinase I and the Wnt/β-catenin Signaling Pathway

CK1 is a key regulator of the Wnt/β-catenin signaling pathway, which is crucial for embryonic development and tissue homeostasis. CK1, along with Glycogen Synthase Kinase 3 (GSK3), phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. Inhibition of CK1 by A-3 hydrochloride can lead to the stabilization and accumulation of β-catenin, which then translocates to the nucleus to activate target gene expression.

Caption: Wnt/β-catenin signaling pathway.

Casein Kinase II and the NF-κB Signaling Pathway

CK2 is a positive regulator of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a cornerstone of the inflammatory and immune responses. CK2 can directly phosphorylate components of the IκB kinase (IKK) complex and the NF-κB subunit RelA, promoting the activation of NF-κB and its translocation to the nucleus to induce the expression of pro-inflammatory genes. Inhibition of CK2 by A-3 hydrochloride can therefore suppress NF-κB-mediated inflammation.

Caption: NF-κB signaling pathway.

Experimental Protocols

The following protocols provide a general framework for determining the inhibitory activity of A-3 hydrochloride against CK1 and CK2. Specific parameters may require optimization based on the source of the enzyme and substrate.

Biochemical Kinase Inhibition Assay (General Workflow)

This workflow outlines the key steps in a typical in vitro kinase assay to determine the IC50 or Ki of an inhibitor.

Caption: Kinase inhibition assay workflow.

Radioactive Filter Binding Assay for CK1/CK2 Inhibition

This method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.

Materials:

-

Recombinant human Casein Kinase I or II

-

Substrate: α-casein (dephosphorylated)

-

A-3 hydrochloride stock solution (in DMSO)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

-

Stop Solution: 75 mM phosphoric acid

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of A-3 hydrochloride in assay buffer.

-

In a microcentrifuge tube or 96-well plate, combine the assay buffer, CK1 or CK2 enzyme, and α-casein substrate.

-

Add the diluted A-3 hydrochloride to the reaction mixture. Include a control with no inhibitor (DMSO vehicle only).

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a predetermined time (e.g., 10-30 minutes) at 30°C, ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of A-3 hydrochloride relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Fluorescence-Based Kinase Assay for CK1/CK2 Inhibition

This method utilizes a fluorescent peptide substrate that, upon phosphorylation, becomes susceptible to a developing reagent, leading to a change in fluorescence.

Materials:

-

Recombinant human Casein Kinase I or II

-

Fluorescently labeled peptide substrate for CK1 or CK2

-

A-3 hydrochloride stock solution (in DMSO)

-

ATP

-

Assay Buffer: Kinase-specific buffer provided with the assay kit.

-

Developing Reagent (e.g., ADP-Glo™, Kinase-Glo®)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of A-3 hydrochloride in assay buffer.

-

In a microplate, add the assay buffer, CK1 or CK2 enzyme, and the fluorescent peptide substrate.

-

Add the diluted A-3 hydrochloride to the wells. Include a control with no inhibitor.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the recommended temperature for the specified time.

-

Stop the reaction and develop the signal by adding the developing reagent according to the manufacturer's instructions.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each concentration of A-3 hydrochloride.

-

Determine the IC50 value as described in the radioactive assay protocol.

Conclusion

A-3 hydrochloride serves as a useful, albeit non-selective, tool for the in vitro and in-cell study of signaling pathways regulated by Casein Kinase I and II. Its ATP-competitive mechanism of action and cell permeability make it suitable for a range of applications in kinase research and drug discovery. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to effectively utilize A-3 hydrochloride in their investigations of CK1 and CK2 biology.

References

A-3 Hydrochloride: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, A-3 hydrochloride is a key small molecule inhibitor with significant implications for cellular signaling pathway research. This technical guide provides a comprehensive overview of its molecular characteristics, relevant experimental protocols, and its impact on critical signaling cascades.

Core Molecular Data

A-3 hydrochloride, also known as N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride, is a well-characterized inhibitor of several protein kinases. Its fundamental molecular properties are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₃ClN₂O₂S·HCl | [1][2] |

| Molecular Weight | 321.22 g/mol | [2] |

| CAS Number | 78957-85-4 | [1][2] |

Experimental Protocols

General Purification Protocol for Hydrochloride Salts (Recrystallization)

This protocol describes a general method for the purification of hydrochloride salts, which can be adapted for A-3 hydrochloride.

Objective: To purify crude hydrochloride salts to a high degree of purity.

Materials:

-

Crude hydrochloride salt

-

Anhydrous isopropanol

-

Anhydrous diethyl ether (or another suitable anti-solvent)

-

Activated charcoal (optional)

-

Filter paper

-

Büchner funnel and flask

-

Heating mantle or hot plate

-

Ice bath

Procedure:

-

Dissolution: In a flask, dissolve the crude hydrochloride salt in a minimal amount of hot anhydrous isopropanol. If the solution has a noticeable color, a small amount of activated charcoal can be added, and the solution can be heated for a short period.

-

Hot Filtration (if charcoal is used): Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature to allow for the formation of crystals. For further precipitation, the flask can be placed in an ice bath.

-

Inducing Precipitation (if necessary): If crystals do not form readily, scratching the inside of the flask with a glass rod or adding a small seed crystal of the pure compound can initiate crystallization. Alternatively, an anti-solvent like anhydrous diethyl ether can be added dropwise until the solution becomes cloudy.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold anhydrous isopropanol, followed by a wash with cold anhydrous diethyl ether to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under a vacuum to remove any residual solvent.

General Characterization of Hydrochloride Salts

The successful synthesis and purification of A-3 hydrochloride would be confirmed through a series of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

-

Melting Point Analysis: To determine the purity of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Signaling Pathway Inhibition

A-3 hydrochloride is a known inhibitor of Protein Kinase A (PKA) and Casein Kinase 2 (CK2). These kinases are crucial components of numerous signaling pathways that regulate a wide array of cellular processes.

Inhibition of the PKA Signaling Pathway

PKA is a key enzyme in the cyclic AMP (cAMP) signaling pathway. Upon activation by cAMP, PKA phosphorylates a multitude of substrate proteins, including the transcription factor CREB (cAMP response element-binding protein). Phosphorylation of CREB at Serine 133 is a critical step in the activation of gene transcription for genes involved in metabolism, cell proliferation, and neuronal plasticity. A-3 hydrochloride, by inhibiting PKA, can prevent the phosphorylation of CREB and subsequently modulate the expression of these target genes.

PKA Signaling Pathway Inhibition by A-3 Hydrochloride.

Inhibition of the CK2 Signaling Pathway and its Effect on NF-κB

Casein Kinase 2 (CK2) is a constitutively active serine/threonine kinase that plays a role in various cellular processes, including cell growth, proliferation, and apoptosis. CK2 is known to be involved in the regulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a key regulator of the inflammatory response and cell survival. In the canonical NF-κB pathway, the IκB kinase (IKK) complex phosphorylates the inhibitor of NF-κB (IκBα), leading to its degradation and the subsequent translocation of the p50/p65 NF-κB dimer to the nucleus, where it activates the transcription of target genes. CK2 can contribute to the activation of this pathway. By inhibiting CK2, A-3 hydrochloride can lead to a downstream reduction in NF-κB-mediated gene expression.

CK2 and NF-κB Pathway Inhibition by A-3 Hydrochloride.

References

A-3 Hydrochloride: A Technical Guide to Cell Permeability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cell permeability of A-3 hydrochloride, a potent, cell-permeable, and reversible kinase inhibitor. This document outlines the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing cell permeability, and visualizes the associated signaling pathways and experimental workflows.

Introduction to A-3 Hydrochloride

A-3 hydrochloride is a small molecule compound recognized for its role as an ATP-competitive, non-selective antagonist of several kinases. Its ability to readily cross cell membranes makes it a valuable tool for studying cellular signaling pathways. A-3 hydrochloride has been shown to inhibit a range of kinases, including Protein Kinase A (PKA), Casein Kinase II (CKII), and Myosin Light Chain Kinase (MLCK), thereby interfering with numerous downstream cellular processes.[1]

Mechanism of Action and Cell Permeability

Once inside the cell, A-3 hydrochloride acts as a competitive inhibitor at the ATP-binding site of its target kinases. This prevents the transfer of a phosphate group from ATP to the kinase's substrate, effectively blocking the signaling cascade.

Quantitative Data Summary

While specific experimental values for A-3 hydrochloride's permeability are not available, the following table summarizes its known inhibitory constants (Ki) against various kinases, which indirectly attests to its ability to reach these intracellular targets.

| Target Kinase | Inhibitory Constant (Ki) |

| Protein Kinase A (PKA) | 4.3 µM[1] |

| cGMP-dependent Protein Kinase (PKG) | 3.8 µM |

| Protein Kinase C (PKC) | 47 µM[1] |

| Casein Kinase I | 80 µM[1] |

| Casein Kinase II (CKII) | 5.1 µM[1] |

| Myosin Light Chain Kinase (MLCK) | 7.4 µM[1] |

Signaling Pathways

A-3 hydrochloride's broad-spectrum kinase inhibition affects multiple signaling pathways crucial for cell function. The diagram below illustrates the general mechanism of A-3 hydrochloride in blocking kinase-mediated signal transduction.

Caption: General signaling pathway illustrating A-3 hydrochloride's kinase inhibition.

Experimental Protocols for Cell Permeability Assessment

To quantitatively determine the cell permeability of compounds like A-3 hydrochloride, several in vitro methods can be employed. The following are detailed protocols for two standard assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method for predicting passive transcellular permeability.

Objective: To determine the effective permeability (Pe) of a compound across an artificial lipid membrane.

Materials:

-

96-well filter plates (e.g., Millipore MultiScreen-IP PAMPA filter plate)

-

96-well acceptor plates

-

Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

LC-MS/MS system for analysis

Protocol:

-

Membrane Coating: Add 5 µL of the phospholipid solution to each well of the filter plate. Allow the solvent to evaporate, leaving a lipid layer.

-

Prepare Acceptor Plate: Add 200 µL of PBS to each well of the acceptor plate.

-

Prepare Donor Solution: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 10 µM).

-

Assemble Assay: Place the filter plate onto the acceptor plate. Add 200 µL of the donor solution to each well of the filter plate.

-

Incubation: Incubate the plate assembly at room temperature for a specified time (e.g., 4-16 hours) with gentle shaking.

-

Sample Collection: After incubation, carefully separate the filter and acceptor plates. Collect samples from both the donor and acceptor wells.

-

Analysis: Determine the concentration of the test compound in the donor and acceptor wells using LC-MS/MS.

-

Calculation of Effective Permeability (Pe):

-

The effective permeability is calculated using the following equation:

Where:

-

VD = Volume of donor well

-

VA = Volume of acceptor well

-

A = Area of the membrane

-

t = Incubation time

-

CA(t) = Compound concentration in the acceptor well at time t

-

CD(0) = Initial compound concentration in the donor well

-

-

Caco-2 Cell Permeability Assay

The Caco-2 assay is considered the gold standard for in vitro prediction of human intestinal absorption as it models both passive and active transport mechanisms.

Objective: To determine the apparent permeability coefficient (Papp) of a compound across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells

-

24-well Transwell plates with permeable supports (e.g., 0.4 µm pore size)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

-

Hanks' Balanced Salt Solution (HBSS)

-

Transepithelial Electrical Resistance (TEER) meter

-

Lucifer yellow solution (for monolayer integrity testing)

-

Test compound stock solution

-

LC-MS/MS system for analysis

Protocol:

-

Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 104 cells/cm2. Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity Check:

-

Measure the TEER of the Caco-2 monolayer. Values should typically be >200 Ω·cm2.

-

Perform a Lucifer yellow permeability assay. The Papp for Lucifer yellow should be <1 x 10-6 cm/s.

-

-

Transport Experiment (Apical to Basolateral - A to B):

-

Wash the cell monolayer with pre-warmed HBSS.

-

Add fresh HBSS to the basolateral (acceptor) chamber.

-

Add the test compound solution in HBSS to the apical (donor) chamber.

-

Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

Collect samples from both the apical and basolateral chambers at the end of the incubation.

-

-

Transport Experiment (Basolateral to Apical - B to A):

-

Follow the same procedure as the A to B transport, but add the test compound to the basolateral chamber and sample from the apical chamber. This is done to assess active efflux.

-

-

Analysis: Quantify the compound concentration in the collected samples using LC-MS/MS.

-

Calculation of Apparent Permeability (Papp):

-

The Papp is calculated using the following equation:

Where:

-

dQ/dt = The rate of permeation of the compound across the monolayer

-

A = The surface area of the membrane

-

C0 = The initial concentration of the compound in the donor chamber

-

-

Efflux Ratio: The ratio of Papp (B to A) / Papp (A to B) is calculated. A ratio > 2 is indicative of active efflux.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in a Caco-2 permeability assay.

Caption: Workflow for a Caco-2 cell permeability assay.

Conclusion

A-3 hydrochloride is a valuable research tool due to its cell-permeable nature and its ability to inhibit a range of intracellular kinases. While specific quantitative data on its permeability is not widely published, its demonstrated intracellular activity confirms this property. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the cell permeability of A-3 hydrochloride and other compounds of interest. Understanding the permeability and mechanism of action of such molecules is fundamental for their application in cell biology research and drug development.

References

A-3 hydrochloride applications in neuroscience research

An In-depth Technical Guide to A3 Adenosine Receptor Ligands in Neuroscience Research

This guide provides a comprehensive overview of the applications of A3 adenosine receptor (A3AR) ligands in neuroscience research. Given the prevalence of hydrochloride salts for such compounds, this document focuses on representative A3AR antagonists and agonists, likely encompassing compounds referred to as "A-3 hydrochloride" in research settings.

Introduction

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that is widely distributed throughout the central nervous system (CNS), albeit at lower expression levels compared to A1 and A2A receptors.[1] It is implicated in a variety of physiological and pathophysiological processes, including neuroinflammation, cerebral ischemia, and neuropathic pain.[1][2] Consequently, selective A3AR ligands are valuable tools for elucidating the role of this receptor in neurological disorders and for the development of novel therapeutic agents. This guide will focus on a selective A3AR antagonist, MRS1220, and a selective A3AR agonist, 2-Chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (Cl-IB-MECA), as exemplary compounds in neuroscience research.

Quantitative Data

The selectivity and potency of A3AR ligands are crucial for their utility in research. The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of MRS1220 and Cl-IB-MECA at various adenosine receptor subtypes across different species.

Table 1: Binding Affinity (Ki, nM) of MRS1220 at Adenosine Receptor Subtypes

| Species | A1 | A2A | A2B | A3 |

| Human | >10,000 | >10,000 | - | 0.65[3] |

| Rat | 305 | 52 | - | >1000[3] |

| Mouse | 411 | 830 | 189 | 9.61[4] |

Table 2: Binding Affinity (Ki, nM) and Functional Potency (EC50, nM) of Cl-IB-MECA

| Species | Receptor Subtype | Ki (nM) | EC50 (nM) |

| Human | A3 | 3.5[5] | 32.28[6] |

| Rat | A3 | - | - |

| Mouse | A3 | 1.39[7] | - |

Signaling Pathways

The A3AR primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[8] However, it can also couple to Gq proteins, stimulating phospholipase C (PLC) and leading to the mobilization of intracellular calcium.[2] Furthermore, A3AR activation modulates the activity of several downstream kinase pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the Akt signaling pathways.[9]

Caption: A3 Adenosine Receptor Signaling Pathways.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. Below are generalized protocols for key experiments involving A3AR ligands.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the A3AR.

Workflow:

Caption: Radioligand Binding Assay Workflow.

Detailed Methodology:

-

Membrane Preparation:

-

Culture HEK-293 cells stably expressing the human A3 adenosine receptor.

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a radioligand (e.g., [125I]AB-MECA), and varying concentrations of the test compound (e.g., MRS1220).

-

For total binding, omit the test compound. For non-specific binding, include a high concentration of a known A3AR ligand (e.g., 1 µM IB-MECA).[10]

-

Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.[10][11]

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the ability of an A3AR agonist to inhibit adenylyl cyclase activity or an antagonist to block this inhibition.

Detailed Methodology:

-

Cell Culture:

-

Culture cells expressing the A3AR (e.g., CHO or Jurkat T cells) in 96-well plates.[12]

-

-

Assay Procedure:

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., Ro 20-1724) to prevent cAMP degradation.[11]

-

To test an agonist (e.g., Cl-IB-MECA), add varying concentrations of the agonist along with forskolin (an adenylyl cyclase activator) to the cells.

-

To test an antagonist (e.g., MRS1220), pre-incubate the cells with the antagonist before adding a fixed concentration of an agonist and forskolin.[12]

-

Incubate for a specified time (e.g., 5-15 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

-

-

Data Analysis:

-

For agonists, plot the cAMP concentration as a function of agonist concentration to determine the EC50 value.

-

For antagonists, plot the inhibition of the agonist response as a function of antagonist concentration to determine the IC50 value. The KB (equilibrium dissociation constant) can be calculated using the Schild equation.[11]

-

In Vivo Model: Oxygen-Glucose Deprivation (OGD) in Hippocampal Slices

This ex vivo model simulates ischemic conditions in the brain and is used to evaluate the neuroprotective or neurodetrimental effects of A3AR ligands.

Workflow:

Caption: Oxygen-Glucose Deprivation Workflow.

Detailed Methodology:

-

Hippocampal Slice Preparation:

-

Electrophysiological Recording:

-

Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline of fEPSP responses.

-

-

OGD Induction:

-

Perfuse the slices with aCSF containing the A3AR ligand of interest (e.g., MRS1220) for a pre-incubation period.

-

Induce OGD by switching the perfusion to a glucose-free aCSF saturated with 95% N2 and 5% CO2 for a defined period (e.g., 7 minutes).[14]

-

-

Reoxygenation and Recovery:

-

Return the slices to the normal, oxygenated aCSF (still containing the test compound).

-

Monitor the recovery of the fEPSP amplitude for at least 60 minutes post-OGD.

-

-

Data Analysis:

-

Quantify the fEPSP amplitude as a percentage of the pre-OGD baseline.

-

Compare the extent of fEPSP recovery in drug-treated slices to control (vehicle-treated) slices.

-

In Vivo Model: Neuropathic Pain

Animal models of neuropathic pain, such as the chronic constriction injury (CCI) model, are used to assess the analgesic potential of A3AR ligands.[15][16]

Detailed Methodology:

-

Induction of Neuropathic Pain:

-

Surgically induce CCI of the sciatic nerve in rats or mice.[16]

-

Allow several days for the development of neuropathic pain behaviors.

-

-

Behavioral Testing:

-

Measure mechanical allodynia using von Frey filaments and thermal hyperalgesia using a radiant heat source (e.g., Hargreaves test).

-

Establish a baseline pain threshold before drug administration.

-

-

Drug Administration:

-

Post-treatment Behavioral Assessment:

-

Measure pain thresholds at various time points after drug administration.

-

-

Data Analysis:

-

Compare the post-drug pain thresholds to the baseline values and to vehicle-treated control animals.

-

Determine the dose-response relationship and the duration of the analgesic effect.

-

Conclusion

A3 adenosine receptor ligands, exemplified by the antagonist MRS1220 and the agonist Cl-IB-MECA, are indispensable tools in neuroscience research. Their high selectivity and potency allow for the precise modulation of A3AR activity, enabling the investigation of its role in various neurological processes and disease states. The experimental protocols detailed in this guide provide a framework for the characterization and application of these compounds, contributing to a deeper understanding of A3AR signaling in the CNS and the development of novel therapeutic strategies for neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic Potential of Highly Selective A3 Adenosine Receptor Ligands in the Central and Peripheral Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A1-, A2A- and A3-subtype adenosine receptors modulate intraocular pressure in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The A3 adenosine receptor: an enigmatic player in cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The adenosine A3 receptor agonist Cl-IB-MECA induces cell death through Ca²⁺/ROS-dependent down regulation of ERK and Akt in A172 human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assign: CDD BioAssay Express [beta.bioassayexpress.com]

- 11. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological and biochemical characterization of A3 adenosine receptors in Jurkat T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synaptic and Network Contributions to Anoxic Depolarization in Mouse Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Changes in Intracellular Chloride after Oxygen–Glucose Deprivation of the Adult Hippocampal Slice: Effect of Diazepam - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antinociceptive and neurochemical effects of a single dose of IB-MECA in chronic pain rat models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Controlling murine and rat chronic pain through A3 adenosine receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the ATP-Competitive Nature of A-3 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of A-3 hydrochloride, a potent and versatile kinase inhibitor. By competitively binding to the ATP pocket of a range of kinases, A-3 hydrochloride serves as a valuable tool in dissecting cellular signaling pathways and presents a scaffold for the development of novel therapeutic agents. This document provides a comprehensive overview of its inhibitory profile, the signaling cascades it modulates, and the experimental methodologies used to characterize its activity.

Quantitative Inhibitory Profile of A-3 Hydrochloride

A-3 hydrochloride exhibits a broad-spectrum inhibitory activity against several serine/threonine kinases. Its potency is quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. The compound is cell-permeable and its action is reversible.[1][2][3] The table below summarizes the reported Ki values for A-3 hydrochloride against various kinases, highlighting its non-selective nature.

| Target Kinase | Abbreviation | Ki (μM) |

| cAMP-dependent Protein Kinase | PKA | 4.3[1][2][3] |

| cGMP-dependent Protein Kinase | PKG | 3.8[4] |

| Myosin Light Chain Kinase | MLCK | 7.4[1][2][3] |

| Protein Kinase C | PKC | 47[1][2][3] |

| Casein Kinase I | CK1 | 80[2][3] |

| Casein Kinase II | CK2 | 5.1[1][2][3] |

Core Mechanism: ATP-Competitive Inhibition

A-3 hydrochloride functions as an ATP-competitive inhibitor. This mode of action involves the inhibitor binding to the ATP-binding site of the kinase, thereby preventing the natural substrate, ATP, from binding and initiating the phosphorylation cascade. This direct competition for the active site is a common mechanism for many kinase inhibitors and is fundamental to their function in modulating cellular signaling.

Below is a conceptual diagram illustrating the principle of ATP-competitive inhibition.

Caption: ATP-Competitive Inhibition by A-3 Hydrochloride.

Modulated Signaling Pathways

A-3 hydrochloride's inhibition of multiple kinases allows it to interfere with a variety of critical cellular signaling pathways. Understanding these pathways is crucial for interpreting the phenotypic effects of A-3 hydrochloride in cellular and organismal models.

Protein Kinase A (PKA) Signaling Pathway

PKA is a key effector of cyclic AMP (cAMP) signaling.[4][5][6] Upon activation by cAMP, PKA phosphorylates a multitude of substrates, regulating processes such as metabolism, gene expression, and cell growth.[4][5][6][7][]

References

- 1. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 3. selleckchem.com [selleckchem.com]

- 4. PKA Signaling → Area [lifestyle.sustainability-directory.com]

- 5. researchgate.net [researchgate.net]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

A-3 Hydrochloride: An In-depth Technical Guide to a Non-Selective Kinase Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-3 hydrochloride, with the chemical name N-(2-Aminoethyl)-5-chloro-1-naphthalenesulfonamide hydrochloride, is a synthetic, cell-permeable, and reversible non-selective kinase antagonist. It functions as an ATP-competitive inhibitor against a range of serine/threonine kinases. This technical guide provides a comprehensive overview of A-3 hydrochloride, including its mechanism of action, inhibitory profile, experimental protocols for its characterization, and its effects on key signaling pathways. The information presented is intended to support researchers, scientists, and drug development professionals in utilizing A-3 hydrochloride as a tool for studying kinase-mediated cellular processes.

Introduction

Protein kinases play a pivotal role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, differentiation, and apoptosis. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. Small molecule inhibitors are invaluable tools for dissecting the complex roles of individual kinases and for the development of novel therapeutics.

A-3 hydrochloride is a naphthalenesulfonamide derivative that has been characterized as a broad-spectrum kinase inhibitor. Its ability to competitively block the ATP binding site of multiple kinases makes it a useful tool for investigating cellular pathways where these kinases are implicated. This guide will delve into the technical details of A-3 hydrochloride's inhibitory action and provide practical information for its application in a research setting.

Mechanism of Action

A-3 hydrochloride exerts its inhibitory effect by competing with adenosine triphosphate (ATP) for binding to the catalytic domain of protein kinases. The structural similarity of the naphthalenesulfonamide moiety to the adenine ring of ATP allows it to occupy the ATP-binding pocket, thereby preventing the kinase from transferring the gamma-phosphate of ATP to its substrate. This competitive and reversible inhibition effectively blocks the downstream signaling cascade initiated by the kinase.

In-Depth Technical Guide: Preliminary Studies on A-3 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-3 hydrochloride (CAS 78957-85-4), chemically known as N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride, is a potent, cell-permeable, and reversible kinase inhibitor. It acts as an ATP-competitive non-selective antagonist of a range of protein kinases. This technical guide provides a comprehensive overview of the preliminary studies on A-3 hydrochloride, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.

Core Mechanism of Action

A-3 hydrochloride functions as a competitive inhibitor of ATP at the catalytic sites of various kinases. By occupying the ATP-binding pocket, it prevents the transfer of a phosphate group from ATP to the substrate, thereby inhibiting the kinase's activity. Its non-selective nature allows it to target multiple kinases, making it a valuable tool for studying various signaling pathways. A-3 hydrochloride is also recognized as a shorter alkyl chain derivative of W-7, a known calmodulin antagonist.

Quantitative Data Presentation

The inhibitory activity of A-3 hydrochloride against several key protein kinases has been determined, with the inhibition constants (Ki) summarized in the table below. This data is primarily derived from the foundational work of Inagaki et al. (1986).

| Target Kinase | Abbreviation | Inhibition Constant (Ki) |

| Protein Kinase A | PKA | 4.3 µM |

| Protein Kinase G | PKG | 3.8 µM |

| Casein Kinase I | CK1 | 80 µM |

| Casein Kinase II | CK2 | 5.1 µM |

| Myosin Light Chain Kinase | MLCK | 7.4 µM |

| Protein Kinase C | PKC | 47 µM |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of A-3 hydrochloride, primarily based on the protocols described by Inagaki et al. (1986).

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines the general procedure for determining the inhibitory effect of A-3 hydrochloride on the activity of various protein kinases.

Materials:

-

Purified kinase enzyme (e.g., PKA, PKC, MLCK)

-

Specific substrate for the kinase (e.g., histone H1 for PKA, myosin light chain for MLCK)

-

A-3 hydrochloride

-

[γ-³²P]ATP

-

Assay buffer (composition varies depending on the kinase, typically includes a buffer salt like Tris-HCl, MgCl₂, and other cofactors)

-

Trichloroacetic acid (TCA)

-

Phosphocellulose paper or other suitable separation matrix

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, the specific kinase substrate, and the purified kinase enzyme.

-

Inhibitor Addition: Add varying concentrations of A-3 hydrochloride (dissolved in an appropriate solvent like DMSO) to the reaction mixture. A control with no inhibitor should be included.

-

Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP to the mixture.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined period (e.g., 10-30 minutes).

-

Termination of Reaction: Stop the reaction by adding an excess of cold TCA.

-

Separation of Phosphorylated Substrate: Separate the ³²P-labeled phosphorylated substrate from the unreacted [γ-³²P]ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose paper and washing away the unbound ATP.

-